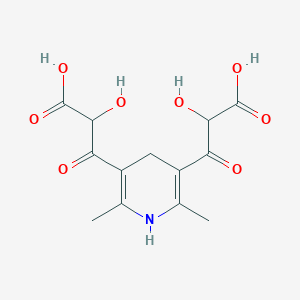
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multistep process involving the reaction of different reagents. The synthesis method has been optimized to produce high yields of the compound. The mechanism of action of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate has been extensively studied, and its biochemical and physiological effects have been investigated.
作用機序
The mechanism of action of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate involves its interaction with different proteins and enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the process of programmed cell death.
生化学的および生理学的効果
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating caspase-3.
実験室実験の利点と制限
The advantages of using 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate in lab experiments include its high purity and stability. The compound can be easily synthesized in large quantities, and its purity can be easily determined through various analytical techniques. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures.
将来の方向性
There are several future directions for the study of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate. One direction is to investigate its potential as a drug candidate for the treatment of inflammatory diseases and cancer. Another direction is to explore its potential as a catalyst in various reactions. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for different applications. Finally, there is a need to investigate the potential toxicity of the compound and to develop appropriate safety measures for its handling.
In conclusion, 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate is a chemical compound that has potential applications in various fields. The synthesis method has been optimized to produce high yields of the compound, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound for different applications.
合成法
The synthesis of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate involves the reaction of 2,6-dimethyl-3,5-pyridinedicarboxylic acid with hydroxyacetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The synthesis method has been optimized to produce high yields of the compound.
科学的研究の応用
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate has potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory and anti-cancer agent. In material science, it has been studied for its ability to form metal-organic frameworks (MOFs) with different metals. In catalysis, it has been explored for its potential as a catalyst in various reactions.
特性
CAS番号 |
111254-08-1 |
|---|---|
製品名 |
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate |
分子式 |
C11H15NO7 |
分子量 |
313.26 g/mol |
IUPAC名 |
3-[5-(2-carboxy-2-hydroxyacetyl)-2,6-dimethyl-1,4-dihydropyridin-3-yl]-2-hydroxy-3-oxopropanoic acid |
InChI |
InChI=1S/C13H15NO8/c1-4-6(8(15)10(17)12(19)20)3-7(5(2)14-4)9(16)11(18)13(21)22/h10-11,14,17-18H,3H2,1-2H3,(H,19,20)(H,21,22) |
InChIキー |
TUNNMICAJUKEJM-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(=C(N1)C)C(=O)C(C(=O)O)O)C(=O)C(C(=O)O)O |
正規SMILES |
CC1=C(CC(=C(N1)C)C(=O)C(C(=O)O)O)C(=O)C(C(=O)O)O |
同義語 |
2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate 2,6-DMPDHA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



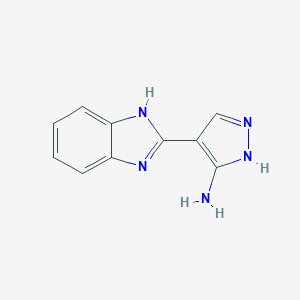
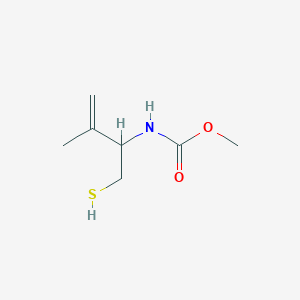

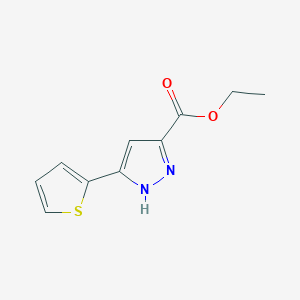
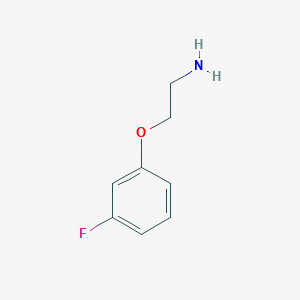
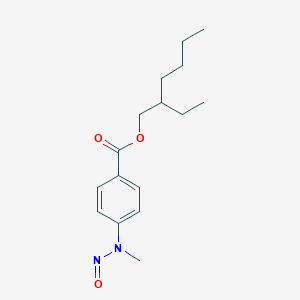
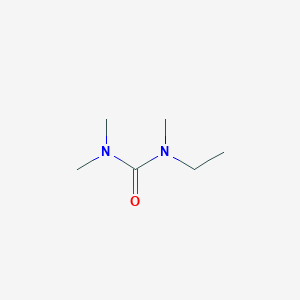
![(3R,5R)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazolidine](/img/structure/B37653.png)
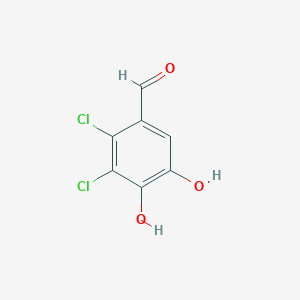
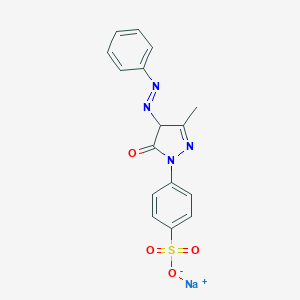
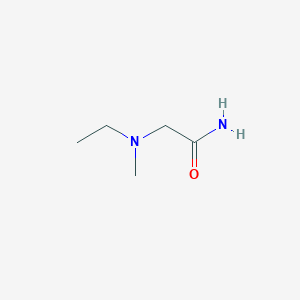
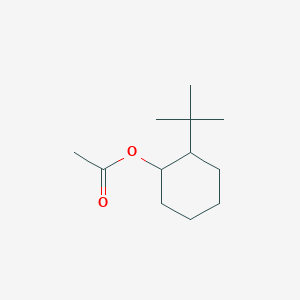
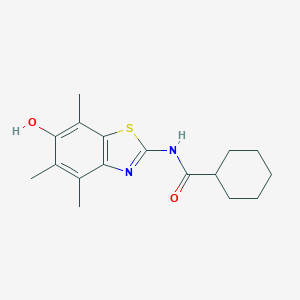
![Azane;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trisulfooxyoxan-2-yl)oxy-3,4-disulfooxyoxane-2-carboxylic acid](/img/structure/B37664.png)